3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol
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Overview
Description
3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with benzimidazole under basic conditions, followed by the addition of propanol. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring allows it to bind effectively to these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol .
Uniqueness
3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol stands out due to its unique combination of the benzimidazole ring and the 3,4-dichlorophenyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16Cl2N2O |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
3-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-8-7-12(10-14(13)19)11-21-16-5-2-1-4-15(16)20-17(21)6-3-9-22/h1-2,4-5,7-8,10,22H,3,6,9,11H2 |
InChI Key |
CNFLGZPJSLFTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CCCO |
Origin of Product |
United States |
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